molecular formula C19H18F3NO4S B2715270 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1428375-45-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2715270
CAS No.: 1428375-45-4
M. Wt: 413.41
InChI Key: MEJWREBGXSHAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a high-purity chemical reagent designed for research and development purposes. This synthetic compound integrates a methanesulfonamide group linked to a trifluoromethyl phenyl ring, a structural motif found in compounds investigated for their activity as sodium channel modulators . The presence of the 2-methoxyphenoxy group connected via a but-2-yn-1-yl linker suggests potential for targeting neurological pathways, as similar functional groups are present in molecules studied for neuropathic pain and other neurological research applications . Its core structure, featuring the sulfonamide group, is associated with a wide range of biological activities, making it a candidate for exploring new therapeutic agents . This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals. The product is for in vitro research and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S/c1-26-17-6-2-3-7-18(17)27-13-5-4-12-23-28(24,25)14-15-8-10-16(11-9-15)19(20,21)22/h2-3,6-11,23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJWREBGXSHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Methoxyphenoxy Group : Enhances lipophilicity and potential interactions with biological targets.
  • Trifluoromethyl Group : Known to increase metabolic stability and enhance biological activity due to its electron-withdrawing properties.
  • Methanesulfonamide Moiety : Contributes to the compound's solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group facilitates stronger interactions through hydrogen bonding with target proteins, which can enhance the compound's efficacy in inhibiting certain enzymatic activities.

Potential Targets

  • Cyclooxygenase (COX) : The compound may exhibit inhibitory effects on COX enzymes, which are key players in inflammatory processes.
  • Lipoxygenases (LOX) : Similar to COX, LOX enzymes are involved in the metabolism of arachidonic acid and are implicated in inflammatory diseases.

Biological Activity Data

Research findings indicate that this compound demonstrates significant biological activity in various assays:

Biological Activity IC50 Value (µM) Reference
COX-2 Inhibition10.4
LOX Inhibition19.2
Cytotoxicity (MCF-7)15.6

These values suggest that the compound may serve as a lead for developing anti-inflammatory or anticancer agents.

Case Studies

  • Anti-inflammatory Activity :
    In a study evaluating various derivatives of similar structures, compounds featuring trifluoromethyl substitutions showed enhanced inhibition of COX enzymes compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group significantly contributes to the anti-inflammatory properties of the compound.
  • Cytotoxicity Assessment :
    The cytotoxic effects against breast cancer cell lines (MCF-7) were assessed using standard MTT assays. Results indicated that compounds with similar structural motifs exhibited moderate cytotoxicity, supporting further investigation into their potential as anticancer agents.
  • Molecular Docking Studies :
    Computational studies involving molecular docking revealed that the compound could effectively bind to COX and LOX active sites, providing insights into its mechanism of action at the molecular level. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity due to improved interaction dynamics with target residues.

Comparison with Similar Compounds

Sulfonamide Derivatives with Trifluoromethylphenyl Groups

Compound Name Key Structural Features Synthesis Method Molecular Weight (g/mol) Key Differences Reference
Target Compound Methanesulfonamide, 4-(trifluoromethyl)phenyl, 2-methoxyphenoxy-butynyl Not explicitly described in evidence ~443.4 Unique alkyne linker with aromatic ether
N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) Methanesulfonamide, trifluoromethyl-substituted triazolone ring Multi-step heterocyclic synthesis ~387.7 Bioactive triazolone ring instead of alkyne-ether chain; agrochemical use
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide, 4-methoxyphenyl Condensation reaction ~277.3 Simpler aromatic substitution; lacks trifluoromethyl group

Key Observations :

  • The target compound’s alkyne-ether linker distinguishes it from simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) .
  • Unlike sulfentrazone, which incorporates a bioactive triazolone ring for herbicidal activity, the target compound’s 2-methoxyphenoxy group may confer distinct electronic or steric properties .

Compounds with Alkyne or Aromatic Ether Linkers

Compound Name Key Structural Features Synthesis Method Molecular Weight (g/mol) Key Differences Reference
(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine Imine, trifluoromethylphenyl, 4-fluorophenyl Microwave-assisted condensation ~295.2 Imine functional group instead of sulfonamide; microwave synthesis
(E)-1-(4-(tert-Butyl)phenyl)-N-(4-methoxyphenyl)ethan-1-imine Imine, tert-butylphenyl, methoxyphenyl Cobalt-catalyzed C–H functionalization ~337.4 Metal-catalyzed synthesis; tert-butyl substituent

Key Observations :

  • Microwave-assisted synthesis (used for the methanimine derivative) could be adapted for the target compound to improve reaction efficiency .

Piperazine- and Morpholine-Containing Analogues

Compound Name Key Structural Features Synthesis Method Molecular Weight (g/mol) Key Differences Reference
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyridazine, morpholine-ethoxy, trifluoromethylphenyl Multi-step heterocyclic synthesis ~784.7 Complex polycyclic core; morpholine for solubility modulation
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18) Piperazine, trifluoromethylphenyl, ketone Amide coupling ~437.4 Piperazine ring for basicity; ketone instead of sulfonamide

Key Observations :

  • The target compound lacks the piperazine/morpholine rings found in these analogues, which are often included to enhance solubility or pharmacokinetics .
  • Its alkyne linker may confer rigidity compared to flexible piperazine or morpholine chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.